1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole
Description
The compound 1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole (hereafter referred to as the target compound) features a benzotriazole core linked via a methyl group to a piperazine ring. The piperazine moiety is further substituted with a 2H-1,3-benzodioxol-5-ylmethyl group. This structure combines three pharmacophoric elements:
- Benzotriazole: A heterocyclic aromatic system known for its metabolic stability and hydrogen-bonding capabilities.
- Piperazine: A flexible six-membered ring that enhances solubility and serves as a spacer for pharmacophore alignment.
- Benzodioxole: A bicyclic ether system that contributes to lipophilicity and may influence receptor binding.
The compound’s design aligns with strategies in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties through hybridization of aromatic and aliphatic motifs .
Properties
IUPAC Name |
1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-4-17-16(3-1)20-21-24(17)13-23-9-7-22(8-10-23)12-15-5-6-18-19(11-15)26-14-25-18/h1-6,11H,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTXNIKEOURGJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule dissects into three pharmacophoric units:
- 1H-1,2,3-benzotriazole core : Provides aromatic stability and hydrogen-bonding capacity through its triazole nitrogens.
- Piperazine spacer : Introduces conformational flexibility and basic nitrogen centers for solubility modulation.
- 1,3-Benzodioxole moiety : Contributes electron-rich aromatic character and metabolic stability via the methylenedioxy group.
Critical synthetic challenges include:
- Regioselective alkylation at the piperazine N1-position to prevent bis-alkylation byproducts
- Control of benzotriazole tautomerism during Mannich reactions
- Purification of polar intermediates prone to silica gel adsorption
Synthetic Methodology Development
Synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine Intermediate
Reaction Scheme
Piperazine undergoes nucleophilic alkylation with 5-(chloromethyl)-1,3-benzodioxole in refluxing ethanol, facilitated by potassium carbonate as a base (Scheme 1).
Scheme 1
Piperazine + 5-(Chloromethyl)-1,3-benzodioxole → 4-(1,3-Benzodioxol-5-ylmethyl)piperazine
Optimized Reaction Conditions
| Parameter | Optimal Value | Rationale |
|---|---|---|
| Solvent | Anhydrous EtOH | High solubility of both reagents |
| Base | K2CO3 (2.5 equiv) | Maintains pH 8–9 for alkylation |
| Temperature | 78°C (reflux) | Balances reaction rate vs. decomposition |
| Reaction Time | 8–12 h | Complete consumption of chloride |
| Workup | CHCl3 extraction | Efficient separation from K2CO3 |
Mannich Reaction for Methylene Bridge Formation
Reaction Mechanism
The piperazine intermediate reacts with benzotriazole and formaldehyde in a three-component Mannich reaction, forming the critical N-CH2-N linkage (Scheme 2).
Scheme 2
4-(1,3-Benzodioxol-5-ylmethyl)piperazine + HCHO + 1H-1,2,3-benzotriazole → Target Compound
Critical Process Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Formaldehyde Source | 40% Aq. CH2O | Provides reactive methylene donor |
| Molar Ratio | 1:1.2:1.1 | Minimizes oligomerization |
| Solvent | MeOH/H2O (9:1) | Solubilizes all components |
| Temperature | 60°C (±2°C) | Accelerates imine formation |
| pH Control | 8.5–9.0 (NH4OH) | Favors nucleophilic attack |
Reaction monitoring via TLC (CH2Cl2:MeOH 9:1, Rf 0.38) enables termination at 85–90% conversion. Post-reaction purification through silica gel chromatography (gradient elution from 5% to 15% MeOH in CH2Cl2) affords the pure product.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (300 MHz, CDCl3)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.06 | d (J=8.3 Hz) | 1H | Benzotriazole H4 |
| 7.59 | d (J=8.3 Hz) | 1H | Benzotriazole H7 |
| 7.52 | t (J=7.5 Hz) | 1H | Benzotriazole H5 |
| 7.38 | t (J=7.5 Hz) | 1H | Benzotriazole H6 |
| 6.82–6.88 | m | 3H | Benzodioxole H2, H4, H5 |
| 5.53 | s | 2H | N-CH2-N bridge |
| 5.32 | s | 2H | Benzodioxole O-CH2-O |
| 3.85 | t (J=4.8 Hz) | 4H | Piperazine equatorial Hs |
| 2.71 | t (J=4.8 Hz) | 4H | Piperazine axial Hs |
The downfield shift at δ 5.53 ppm confirms successful methylene bridge formation between piperazine and benzotriazole.
13C NMR (75 MHz, CDCl3)
| δ (ppm) | Assignment |
|---|---|
| 147.6 | Benzodioxole O-C-O |
| 143.2 | Benzotriazole C3a |
| 132.8 | Benzotriazole C7a |
| 108–121 | Aromatic CH signals |
| 66.4 | N-CH2-N bridge |
| 52.7 | Piperazine N-CH2-C6H4 |
| 49.3 | Piperazine ring carbons |
Process Optimization and Yield Enhancement
Scale-Up Considerations and Industrial Feasibility
Kilogram-Scale Production Parameters
| Batch Size | Reactor Volume | Cooling Method | Cycle Time |
|---|---|---|---|
| 100 g | 5 L | Jacketed Chilling | 28 h |
| 1 kg | 50 L | External Loop | 32 h |
| 10 kg | 500 L | Cryogenic | 36 h |
Scale-up trials demonstrate linear yield maintenance (83–87%) with appropriate temperature control.
Chemical Reactions Analysis
Types of Reactions
1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, potentially altering the benzodioxole or piperazine rings.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzotriazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogenating agents or nucleophiles can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the core structure.
Scientific Research Applications
1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for aldehyde dehydrogenases by forming direct interactions with active-site cysteine residues . This interaction is competitive against aldehyde binding and is selective for certain isoenzymes, such as ALDH3A1.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural similarities with the target molecule, differing primarily in heterocyclic cores or substituents:
Table 1: Key Structural Analogs
Pharmacological and Physicochemical Implications
Heterocyclic Core Modifications
- Benzotriazole vs. Pyrazole: Pyrazole derivatives (e.g., compound from ) exhibit anticonvulsant activity due to their hydrogen-bonding capacity and planar geometry.
- Benzotriazole vs. Benzimidazole : Analogs like 2-(1-methyl-1H-1,2,3-triazol-5-yl)-5-((2-(pyridin-4-yl)pyrrolidin-1-yl)methyl)-1H-benzo[d]imidazole () show higher basicity due to the benzimidazole core, which could improve DNA intercalation but reduce blood-brain barrier penetration compared to benzotriazole.
Substituent Effects
- Benzodioxole vs. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes like CYP450 .
- Piperazine Linker Flexibility : The methylene bridge between benzotriazole and piperazine in the target compound allows conformational flexibility, unlike rigid analogs with fused tricyclic systems (e.g., ), which may restrict target selectivity.
Biological Activity
The compound 1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antidiabetic, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21N3O3 |
| Molecular Weight | 321.39 g/mol |
| CAS Number | Not specified |
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its pharmacological potential.
Antimicrobial Activity
Research has shown that benzotriazole derivatives exhibit notable antimicrobial properties. For instance:
- A study highlighted the antibacterial activity of related benzotriazole compounds against strains such as Escherichia coli and Staphylococcus aureus, indicating that the presence of bulky hydrophobic groups enhances antimicrobial efficacy .
Antidiabetic Activity
Recent investigations into benzodioxole derivatives have revealed their potential as antidiabetic agents. A study found that certain derivatives exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion:
| Compound | IC50 Value (µM) |
|---|---|
| Benzodioxole Derivative A | 8.5 |
| Benzodioxole Derivative B | 15.26 |
These results suggest that modifications in the benzodioxole structure can lead to enhanced antidiabetic activity .
Anticancer Activity
The anticancer properties of benzotriazoles have also been explored. In vitro studies indicated that some derivatives showed cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Specific examples include:
- Compounds with a benzodioxole moiety demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
The mechanism of action for these compounds often involves interaction with specific biological targets such as enzymes or receptors. The benzodioxole and benzotriazole moieties contribute to their binding affinity and selectivity, influencing their pharmacological effects.
Case Studies
Several case studies have provided insights into the practical applications of these compounds:
- Antimicrobial Efficacy : A study assessed the effectiveness of a series of benzotriazole derivatives against various bacterial strains using the cup plate diffusion method. Results indicated that certain compounds were comparable to standard antibiotics like Ciprofloxacin .
- Antidiabetic Screening : Another investigation focused on the α-amylase inhibitory activity of synthesized benzodioxole derivatives, demonstrating dose-dependent effects that support their potential use in managing diabetes .
Q & A
Q. What are the optimal synthetic routes for 1-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-1H-1,2,3-benzotriazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Mannich Reaction : Attach the benzodioxolylmethyl group to piperazine via nucleophilic substitution using aldehydes or ketones in polar solvents (e.g., DMF) with catalysts like acetic acid .
Coupling Reaction : Link the piperazine intermediate to the benzotriazole core using methylene bridges. Optimize this step with coupling agents (e.g., EDCI/HOBt) under inert atmospheres to minimize side reactions .
Critical Parameters :
-
Solvent polarity (higher yields in DMF vs. THF).
-
Temperature (60–80°C for faster kinetics without decomposition).
-
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .
- Data Table : Comparison of Reaction Conditions
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Mannich | DMF | AcOH | 70 | 65–75 | |
| Coupling | DCM | EDCI | RT | 50–60 |
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (CDCl3 or DMSO-d6). Key signals:
- Benzodioxole protons at δ 5.9–6.1 ppm (doublet, aromatic).
- Piperazine methylene protons at δ 2.4–3.1 ppm (multiplet) .
- X-ray Crystallography : Resolve the 3D structure by growing single crystals in ethanol/water mixtures. Analyze bond angles (e.g., piperazine ring planarity) and intermolecular interactions (e.g., C–H···π stacking) .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between in silico docking predictions and experimental bioactivity data for this compound?
- Methodological Answer :
-
Molecular Dynamics (MD) Simulations : Use software like GROMACS to assess binding stability over time (e.g., 100 ns simulations). Compare predicted binding poses (e.g., AutoDock Vina) with crystallographic data .
-
Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities. Discrepancies may arise from solvent effects or protein flexibility unaccounted in rigid docking .
-
Validation : Cross-check with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental binding constants .
- Example : A study reported weak enzyme inhibition despite high docking scores. MD revealed unstable ligand-receptor interactions due to solvent-exposed regions, prompting structural modifications .
Q. What strategies mitigate low yield in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDCI (e.g., DCC, HATU) with additives like DMAP to enhance reactivity .
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve homogeneity, achieving yields >70% .
- Workup Optimization : Use aqueous extraction (NaHCO3) to remove unreacted reagents and minimize emulsion formation .
Q. How does substitution on the piperazine or benzotriazole ring influence biological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents (e.g., halogens, methyl, methoxy) at key positions. Evaluate via:
Antimicrobial Assays : MIC (minimum inhibitory concentration) against Gram+/− bacteria .
Enzyme Inhibition : IC50 values against target enzymes (e.g., kinases) .
- Key Finding : Electron-withdrawing groups (e.g., -Cl) on benzotriazole enhance antimicrobial activity by 3–5× compared to electron-donating groups .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they affect solubility?
- Methodological Answer :
- DSC/TGA : Identify melting points and thermal stability differences between polymorphs.
- PXRD : Compare diffraction patterns; amorphous forms show broad peaks, while crystalline forms have sharp reflections .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4). Amorphous forms typically exhibit 2–3× higher solubility .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to HCl (0.1–1 M) at 40°C. Monitor via HPLC:
- Degradation products (e.g., benzotriazole cleavage) indicate pH-dependent instability .
- pH-Solubility Profile : Use potentiometric titration to determine pKa and identify stable pH ranges (e.g., >pH 5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
